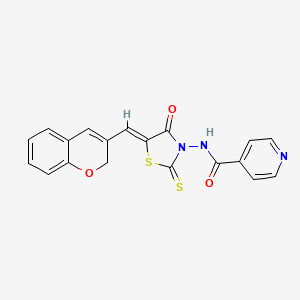

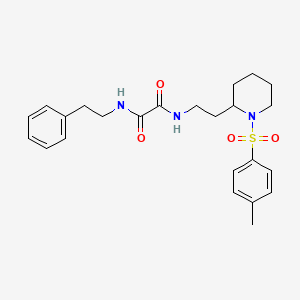

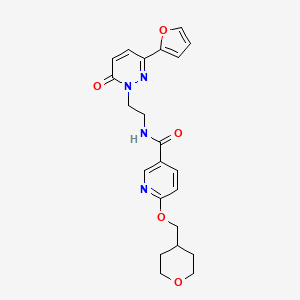

N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as MPSS, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific research studies.

Wissenschaftliche Forschungsanwendungen

Electronic and Biological Interactions

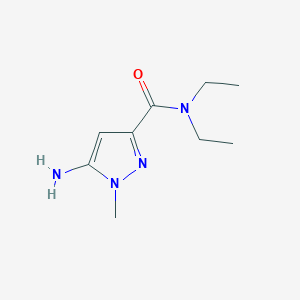

A study by Bharathy et al. (2021) explored the structural parameters, electron behavior, wave function, and biological properties of a closely related compound, N-[4-(Ethylsulfamoyl)phenyl]acetamide. The research utilized the Gaussian 16 W DFT tool to investigate these properties in various solvents. Molecular docking analysis was conducted to determine the compound's antifungal and cancer activities, highlighting its potential application in drug development (Bharathy et al., 2021).

Antioxidant Activity

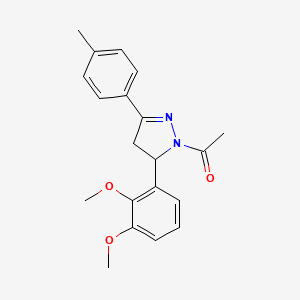

Nayak et al. (2014) synthesized 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and evaluated its antioxidant, analgesic, and anti-inflammatory activities. The compound exhibited significant DPPH radical scavenging activity, suggesting its utility as a potential antioxidant agent (Nayak et al., 2014).

Antimicrobial and Antifungal Activities

Several studies have synthesized and evaluated derivatives bearing a sulfamoyl moiety for antimicrobial and antifungal activities. Darwish et al. (2014) focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives incorporating a sulfamoyl group, showing promising antimicrobial results (Darwish et al., 2014). Similarly, Baviskar et al. (2013) synthesized thiazolidin-4-one derivatives as potential antimicrobial agents, emphasizing the importance of sulfamoyl derivatives in developing new antimicrobial compounds (Baviskar et al., 2013).

Synthesis and Characterization

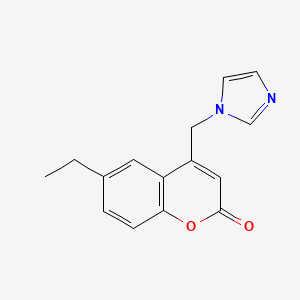

Research by Jing (2010) involved the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives, highlighting the process of creating and characterizing novel compounds for further biological evaluation (Jing, 2010).

Wirkmechanismus

Target of Action

The primary target of N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is acetylcholinesterase (AChE), a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .

Mode of Action

N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide: interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine, increasing the concentration of this neurotransmitter at the synapse, which can lead to prolonged neuron excitation .

Biochemical Pathways

The action of N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide primarily affects the cholinergic pathways. By inhibiting AChE, the compound increases the availability of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition. This can have downstream effects on various cognitive processes, potentially alleviating symptoms of diseases like Alzheimer’s .

Result of Action

The molecular and cellular effects of N-(3-methyl-4-(N-(2-(4-phenylpiperazin-1-yl)ethyl)sulfamoyl)phenyl)acetamide ’s action primarily involve the prolongation of acetylcholine’s action at synapses. This can enhance cholinergic transmission, which may have potential therapeutic effects in conditions characterized by decreased cholinergic activity, such as Alzheimer’s disease .

Eigenschaften

IUPAC Name |

N-[3-methyl-4-[2-(4-phenylpiperazin-1-yl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3S/c1-17-16-19(23-18(2)26)8-9-21(17)29(27,28)22-10-11-24-12-14-25(15-13-24)20-6-4-3-5-7-20/h3-9,16,22H,10-15H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTKYBUUEJBVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-nitrobenzamide](/img/structure/B2561618.png)

![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/no-structure.png)

![3-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2561621.png)

![2-(4-chlorophenoxy)-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2561626.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2561633.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2561634.png)